
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol
Description
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at position 5 and a piperidin-4-ol moiety at position 2.
Properties
IUPAC Name |
1-(5-bromopyrazin-2-yl)piperidin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITAWHWTCRWWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-2-pyrazinyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 2-pyrazinecarboxylic acid, followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via selective reduction or substitution reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted compound.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-pyrazinyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Key Observations :
- Aromatic System Diversity: Pyrazine (target compound) vs. pyrimidine (Z3777013540) or indenoquinoline (antituberculosis agent) influences electronic properties and binding pocket compatibility. The pyrazine’s dual nitrogen atoms may enhance π-π stacking compared to pyrimidine analogs .
- Substituent Positioning : Bromine at position 5 on pyrazine (target) vs. fluorine on indole (Z3777013540) alters steric and electronic profiles. The 6-fluoroindol-2-yl group in Z3777013540 improves CNS penetrance, as evidenced by BBB scoring .
- Piperidine Modifications : Hydroxyl at position 4 (common across analogs) is critical for hydrogen bonding. In RB-005, a 4-hydroxypiperidine with a lipophilic octylphenethyl chain drives sphingosine kinase 1 selectivity, highlighting the balance between polar and hydrophobic interactions .
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- Receptor Antagonism: The quinolin-3-yl substituent in the 5-HT1F antagonist enhances binding specificity, likely through aromatic stacking with receptor residues .
- Antimicrobial Activity: The indenoquinoline scaffold’s planar structure in the antituberculosis agent facilitates intercalation or enzyme inhibition, a mechanism less relevant to pyrazine-based compounds .
- Enzyme Selectivity : RB-005’s SK1 selectivity over SK2 underscores the impact of alkyl chain length and aromatic substituents on enzyme active-site interactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Data for Brominated Piperidin-4-ol Derivatives
Key Observations :
- pKa and Bioavailability: The high pKa (~14.68) of 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol suggests predominant ionization at physiological pH, reducing membrane permeability .
- Halogen Effects : Bromine increases molecular weight and polarizability, while fluorine (e.g., in 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol) improves metabolic stability and blood-brain barrier penetration .
Biological Activity
1-(5-Bromo-2-pyrazinyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a brominated pyrazine moiety. The presence of the bromine atom and the piperidine structure contributes to its biological properties, enhancing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, showcasing its potential as a therapeutic agent in treating infections.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's broad-spectrum activity suggests it could be developed into a new class of antibiotics, particularly in an era where antibiotic resistance is a growing concern.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Studies suggest that the compound may inhibit key enzymes involved in these processes, leading to bacterial cell death.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited growth compared to conventional antibiotics, suggesting its potential use as an alternative treatment option.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the pyrazine ring could enhance the compound's potency. Substituents on the piperidine ring were also found to influence activity, with certain configurations yielding improved MIC values against specific pathogens. This information is crucial for guiding future synthetic modifications aimed at optimizing efficacy .
Additional Biological Activities
Beyond antimicrobial properties, preliminary research has hinted at other biological activities associated with this compound:
- Anticancer Potential : Some studies suggest that derivatives of piperidine compounds can exhibit anticancer properties, potentially through apoptosis induction in cancer cells.
- Enzyme Inhibition : There is emerging evidence indicating that the compound may act as an inhibitor for certain enzymes relevant in metabolic pathways, although further investigation is required to elucidate these mechanisms fully .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.